Tetrazolo[1,5-a]quinoline-5-carboxylic acid
Overview
Description
Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a heterocyclic compound that combines the structural features of tetrazole and quinolineThe fusion of the tetrazole ring with the quinoline moiety enhances its chemical stability and biological activity, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a derivative of tetrazoloquinoline, a class of compounds known for their diverse biological activities . , suggesting that this could be a potential target.
Mode of Action
Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to interact with biological targets in a similar manner to carboxylic acids, potentially influencing receptor-ligand interactions .
Biochemical Pathways
Given the potential role of tetrazoloquinolines as protein kinase ck2 inhibitors , it’s plausible that the compound could influence pathways regulated by this enzyme, including cell growth and proliferation, apoptosis, and stress response .
Pharmacokinetics
Information on the pharmacokinetics of this compound is currently unavailable. Tetrazoles are known to be more soluble in lipids than carboxylic acids , which could potentially enhance their bioavailability and ability to penetrate cell membranes.
Result of Action
Tetrazoloquinolines have been associated with a range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline-5-carboxylic acid can be synthesized through several methods:
From 2-chloroquinoline: This method involves the reaction of 2-chloroquinoline with sodium azide, followed by cyclization to form the tetrazole ring.
From 2-hydrazinylquinoline derivatives: Diazotization of 2-hydrazinylquinoline derivatives followed by cyclization can also yield this compound.
Intramolecular cyclocondensation: This method involves the cyclocondensation of 2-azidoarylidenes to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Tetrazolo[1,5-a]quinoline-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinoline-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
tetrazolo[1,5-a]quinoline-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBTZARDLEVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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